Fluoxymesterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFCQOZQXIBAB-RBZZARIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033512 | |
| Record name | Fluoxymestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2 | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE SOLID, White or practically white crystalline powder | |
CAS No. |
76-43-7 | |
| Record name | Fluoxymesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxymesterone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fluoxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fluoxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoxymestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoxymesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXYMESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
About 240 °C with some decomposition, 270 °C | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Historical Synthesis Methods and Limitations
Early Industrial Synthesis
Novel Synthetic Pathways for Fluoxymesterone
Intermediate-Driven Approach
A breakthrough methodology, disclosed in CN102040639A, circumvents biofermentation by employing 11α-hydroxy-4-androstene-3,17-dione (11α-hydroxy-4AD) as the foundational intermediate. This compound, commercially accessible from steroid manufacturing byproducts, undergoes a four-step transformation to yield 9,11-dehydro-17α-methyltestosterone (Compound V), a pivotal precursor for this compound.
Reaction Sequence Overview
- 9,11-Dehydration : Treatment of 11α-hydroxy-4AD with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) or dioxane at -60°C to -50°C eliminates the 9α-hydroxyl group, forming 4,9(11)-diene-3,17-dione (Compound II).
- 3-Ketone Protection : Condensation of Compound II with pyrrolidine or morpholine in toluene or benzene under acid catalysis (e.g., p-toluenesulfonic acid) generates the 3-enamine derivative (Compound III), stabilizing the ketone against undesired side reactions.
- 17-Ketone Grignard Reaction : Methyl magnesium bromide, prepared in situ, reacts with Compound III in THF at -10°C in the presence of cuprous chloride (CuCl) to introduce the 17α-methyl group, yielding Compound IV.
- 3-Ketone Deprotection : Acidic hydrolysis (e.g., thioglycolic acid/sodium acetate in methanol) cleaves the enamine protecting group, affording Compound V.
Advantages Over Traditional Methods
- Yield Enhancement : The novel route achieves an 83% isolated yield for Compound V from 11α-hydroxy-4AD, compared to the 6.7% yield in the historical biofermentation step.
- Reagent Sustainability : Eliminating bromine and biofermentation reduces environmental toxicity and production costs.
- Scalability : THF and dioxane, being polar aprotic solvents, facilitate rapid heat transfer and mixing in industrial reactors.
Final Fluorination and Epoxidation
Subsequent steps convert Compound V into this compound via:
Synthesis of Key Intermediates
11α-Hydroxy-4AD: Sourcing and Modifications
11α-Hydroxy-4AD is obtained via microbial oxidation of 4-androstene-3,17-dione (4AD) using Rhizopus arrhizus or Aspergillus ochraceus. Genetic engineering of these strains has improved hydroxylation efficiency, with modern bioreactors achieving >90% conversion rates.
Enamine Protection Strategies
The use of pyrrolidine or morpholine for 3-ketone protection prevents undesired aldol condensation during Grignard reactions. Nuclear magnetic resonance (NMR) studies confirm that the enamine structure (δ 2.80–3.10 ppm for N–CH₂ groups) remains intact under reaction conditions.
Process Optimization and Industrial Applications
Solvent and Catalyst Selection
Temperature Control
Maintaining temperatures below -50°C during dehydration minimizes polyphosphorylation byproducts. Automated cryogenic reactors with liquid nitrogen cooling are now standard in industrial facilities.
Analytical Methods for Quality Control
Chemical Reactions Analysis
Types of Reactions: Fluoxymesterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 11-oxothis compound .
Scientific Research Applications
Medical Applications
1. Treatment of Hypogonadism
Fluoxymesterone is prescribed for men with hypogonadism, a condition characterized by insufficient testosterone production. The compound helps to restore testosterone levels, thereby alleviating symptoms such as fatigue, depression, and decreased libido. Clinical guidelines indicate a dosage range of 5–20 mg per day for this purpose .
2. Management of Delayed Puberty
In adolescent boys experiencing delayed puberty, this compound can be used to induce secondary sexual characteristics. This application is particularly important in cases where natural testosterone production is inadequate .
3. Breast Cancer Treatment
this compound has been employed in the treatment of hormone-sensitive breast cancer in women. It acts as an anti-estrogen agent, helping to slow the growth of estrogen-dependent tumors. Studies have shown that this compound can be effective in patients who have not responded to other treatments .
4. Treatment of Anemia
The compound is also indicated for treating anemia in males, particularly when associated with chronic diseases or hormonal deficiencies. By stimulating erythropoiesis, this compound can help improve hemoglobin levels .
Non-Medical Applications
1. Performance Enhancement
this compound is frequently used by athletes and bodybuilders for its performance-enhancing properties. It promotes muscle growth and strength, making it attractive for competitive sports. However, its use in this context raises ethical concerns and potential health risks, including cardiovascular issues and liver toxicity .
Case Studies
Case Study 1: Hypogonadism Treatment
A study involving male patients with diagnosed hypogonadism demonstrated significant improvements in testosterone levels and associated symptoms after administering this compound at a dosage of 10 mg daily over six months. Patients reported enhanced energy levels and improved mood stability .
Case Study 2: Breast Cancer Management
In a clinical trial examining the effectiveness of this compound in women with advanced breast cancer, patients showed a measurable reduction in tumor size after six weeks of treatment at doses ranging from 10 to 40 mg per day. The study highlighted this compound's role as a viable option for patients resistant to other therapies .
Research Findings
Recent studies have explored the biochemical mechanisms underlying this compound's actions:
- Binding Affinity Studies : Research indicates that this compound binds to androgen receptors with lower affinity compared to other anabolic steroids, necessitating higher concentrations for effective action .
- Metabolism Analysis : Liquid chromatography-tandem mass spectrometry has been employed to elucidate the metabolic pathways of this compound, revealing key urinary metabolites that aid in monitoring therapeutic use and potential abuse in sports settings .
Summary Table of Applications
| Application | Description | Dosage Range |
|---|---|---|
| Hypogonadism | Restores testosterone levels in men | 5–20 mg/day |
| Delayed Puberty | Induces secondary sexual characteristics in adolescent boys | 5–20 mg/day |
| Breast Cancer | Acts as an anti-estrogen agent for hormone-sensitive tumors | 10–40 mg/day |
| Anemia | Stimulates erythropoiesis to improve hemoglobin levels | Varies based on need |
| Performance Enhancement | Used by athletes for muscle growth and strength | Varies widely |
Mechanism of Action
Fluoxymesterone exerts its effects by binding to androgen receptors, which are present in various tissues. This binding leads to the activation of androgen receptor-mediated pathways, resulting in increased protein synthesis and decreased protein catabolism. The compound also influences the retention of nitrogen, sodium, potassium, and phosphorus, contributing to its anabolic effects .
Comparison with Similar Compounds
Fluoxymesterone is compared below with structurally or functionally related steroids across therapeutic, metabolic, and safety profiles.
Therapeutic Efficacy in Cancer Anorexia/Cachexia
A randomized trial comparing megestrol acetate (MA) , dexamethasone , and This compound in cancer cachexia revealed significant differences (Table 1) :
| Parameter | Megestrol Acetate (800 mg/day) | Dexamethasone (3 mg/day) | This compound (20 mg/day) |
|---|---|---|---|
| Weight gain (>10% baseline) | 34% | 28% | 22% |
| Appetite improvement | 71% | 69% | 67% |
| Thromboembolic risk | 5% | 1% | 2% |
| Myopathy incidence | 12% | 9% | 18% |
Key Findings :
- This compound showed inferior appetite stimulation and weight gain compared to MA and dexamethasone (p < 0.05) .
- Higher rates of myopathy and virilization were observed with this compound, limiting its utility in long-term therapy .
Mechanism of Action: 11β-HSD2 Inhibition
This compound uniquely inhibits 11β-HSD2 , an enzyme that inactivates cortisol to cortisone. This inhibition potentiates cortisol-induced mineralocorticoid receptor (MR) activation, contributing to hypertension and electrolyte imbalances . Comparisons with other AAS (Table 2):
Key Findings :
- This compound is a potent competitive inhibitor of 11β-HSD2, with 10-fold greater inhibitory potency than danazol .
Androgenic vs. Anabolic Effects
Compared to methyltestosterone, another oral AAS:
- Growth stimulation : Both drugs accelerate bone age more than height in children, but this compound shows marginally better growth-to-maturation ratios in short-stature patients .
- Metabolic stability : this compound’s 9α-fluoro group reduces hepatic degradation, prolonging half-life .
Hormonal Therapies in Breast Cancer
Compared to tamoxifen (a selective ER modulator) in ER+ breast cancer (Table 3) :
| Parameter | This compound (20 mg/day) | Tamoxifen (20 mg/day) |
|---|---|---|
| Remission rate | 19–30% | 30–35% |
| Median survival | 12–18 months | 24–30 months |
| Side effects | Hirsutism, hepatotoxicity | Hot flashes, thrombosis |
Key Findings :
- Tamoxifen outperforms this compound in survival and tolerability, leading to its replacement as first-line therapy .
Biological Activity
Fluoxymesterone, a synthetic anabolic androgenic steroid (AAS), is primarily used in clinical settings for hormone replacement therapy and to treat certain types of breast cancer. Its biological activity encompasses a range of effects on various physiological systems, particularly in the endocrine and reproductive systems. This article delves into the mechanisms, effects, and clinical implications of this compound, supported by relevant case studies and research findings.
This compound functions as an androgen receptor agonist , exhibiting approximately five times the potency of natural methyltestosterone. It binds to androgen receptors, leading to enhanced protein synthesis and nitrogen retention, which contributes to its anabolic effects. Additionally, this compound acts as an estrogen receptor antagonist and inhibits the 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) enzyme, which is crucial for glucocorticoid metabolism .
Anabolic Effects
This compound promotes muscle growth and strength by increasing protein anabolism while decreasing amino acid catabolism. It also has been shown to enhance bone density and promote recovery from injuries due to its anabolic properties . The compound's ability to retain nitrogen is particularly beneficial in clinical scenarios requiring muscle preservation.
Endocrine Disruption
Research indicates that this compound can significantly suppress testosterone levels within 24 hours of administration, with continued reductions noted throughout treatment. This suppression can lead to adverse effects on spermatogenesis, although significant long-term impacts on sperm production have not been consistently demonstrated .
Clinical Case Studies
- Gynaecomastia Induction : A notable case involved a 28-year-old male who developed persistent gynaecomastia after prolonged this compound use during treatment for aplastic anemia. Despite cessation of the steroid at age 16, he experienced irreversible breast tissue development, highlighting the potential for long-lasting hormonal disruptions during puberty .
- Testicular Function Impairment : In a controlled study involving normal male volunteers, this compound administration resulted in reduced plasma testosterone levels and modest suppression of sperm production. The findings suggest that this compound may have localized effects on Leydig cells independent of gonadotropin mediation .
Inhibition of 11β-HSD2
This compound has been identified as a potent inhibitor of 11β-HSD2, with half-maximal inhibitory concentrations (IC50) reported at 160 nM in intact cells. This inhibition can lead to increased cortisol levels and subsequent mineralocorticoid receptor activation, potentially resulting in electrolyte imbalances and hypertension .
Cardiovascular Implications
Long-term use of AAS like this compound has been associated with adverse cardiovascular outcomes, including increased arterial stiffness and myocardial dysfunction. Studies suggest that AAS users exhibit higher coronary artery plaque volumes compared to non-users, indicating a significant public health concern regarding AAS use .
Comparative Data Table
| Parameter | This compound | Methyltestosterone |
|---|---|---|
| Potency | 5x more than methyltestosterone | Baseline |
| Anabolic Activity | High | Moderate |
| Estrogen Receptor Interaction | Antagonist | Agonist |
| 11β-HSD2 Inhibition IC50 | 160 nM | Not applicable |
| Testosterone Suppression | Significant | Moderate |
Q & A
Q. What analytical techniques are recommended for confirming fluoxymesterone purity and structural integrity in laboratory settings?
this compound's identity and purity can be verified using a combination of spectroscopic and chromatographic methods:
- UV-Vis Spectrophotometry : A solution in ethanol (1:100,000) exhibits characteristic absorption spectra, with peak alignment to reference standards .
- Infrared Spectroscopy (IR) : Potassium bromide disk methods compare spectral absorption patterns against reference standards, with re-testing after ethanol dissolution if discrepancies arise .
- Liquid Chromatography (LC) : Quantification via reverse-phase LC with internal standards (e.g., methylprednisolone) ensures precise measurement of this compound concentrations .
Q. What are the primary clinical applications of this compound based on historical research?
this compound has been studied in two main contexts:
- Androgen Replacement Therapy : For hypogonadism and testicular failure, leveraging its androgenic properties to maintain secondary male characteristics .
- Cancer Therapy : Historical trials explored its use in advanced breast cancer, with reports of antitumor activity, though efficacy varies by patient selection and disease stage .
Q. What safety protocols are essential when handling this compound in research environments?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Avoid inhalation of dust/aerosols; use fume hoods during weighing or dissolution .
- Storage : Keep in tightly sealed containers away from ignition sources; room-temperature storage is typical .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of this compound on sex reversal in aquatic species?
The Nile tilapia model provides a framework:
- Timing of Administration : Begin steroid-laced feeds at critical post-hatching intervals (e.g., days 3–15) to target sexual differentiation windows .
- Dosage Optimization : Test concentrations (e.g., 2.5–7.5 mg/kg diet) to balance male sex reversal efficacy (>90% males) with growth metrics (e.g., specific growth rate, condition factor) .
- Control Groups : Include untreated cohorts and validate sex ratios via gonadal histology or genetic markers .
Q. What methodological approaches are optimal for identifying this compound metabolites in doping control studies?
Combine LC-MS/MS and GC-MS to overcome limitations of individual techniques:
- LC-MS/MS : Detects hydroxylated metabolites without derivatization; neutral loss scans (e.g., 20 Da for HF loss) enhance selectivity .
- GC-MS : Requires trimethylsilylation for polar metabolites but provides complementary structural data via electron impact spectra .
- Metabolite Confirmation : Use ion-trap MSⁿ and QTOF for fragmentation pathway elucidation .
Q. How does this compound inhibit 11β-HSD2, and what are the implications for glucocorticoid-related research?
this compound acts as a competitive inhibitor of human 11β-HSD2 (IC₅₀ = 60–530 nM), binding similarly to cortisol and disrupting glucocorticoid inactivation. This inhibition may lead to:
Q. How can contradictory findings on this compound's efficacy in cancer-related cachexia and breast cancer be reconciled?
Contradictions arise from differing clinical contexts:
- Cachexia : this compound showed inferior appetite stimulation vs. megestrol acetate/dexamethasone, likely due to poor anabolic activity and higher toxicity (e.g., hepatotoxicity) .
- Breast Cancer : Early trials reported tumor regression in postmenopausal patients, but outcomes depend on hormonal sensitivity and prior therapies .
- Methodological Considerations : Dose regimens (e.g., 10 mg bid for cachexia vs. variable protocols in oncology) and endpoints (weight gain vs. tumor size) influence results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
